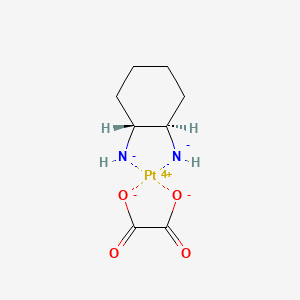
16alpha,17-Epoxypregna-4,9(11)-diene-3,20-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
16alpha,17-Epoxypregna-4,9(11)-diene-3,20-dione is a synthetic steroidal compound Steroids are a class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 16alpha,17-Epoxypregna-4,9(11)-diene-3,20-dione typically involves multiple steps starting from simpler steroidal precursors. Common synthetic routes may include:
Oxidation: Introduction of oxygen atoms into the precursor molecule.
Epoxidation: Formation of the epoxide ring at the 16alpha,17 position.
Dehydrogenation: Removal of hydrogen atoms to form double bonds at the 4,9(11) positions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions.
化学反応の分析
Types of Reactions
16alpha,17-Epoxypregna-4,9(11)-diene-3,20-dione can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups.
Reduction: Reduction reactions can convert double bonds to single bonds.
Substitution: Functional groups can be substituted with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated steroids.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of other complex steroidal compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic uses, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
作用機序
The mechanism of action of 16alpha,17-Epoxypregna-4,9(11)-diene-3,20-dione involves its interaction with specific molecular targets, such as steroid receptors. It may modulate the activity of these receptors, leading to changes in gene expression and cellular function. The exact pathways and targets can vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
Prednisolone: A synthetic corticosteroid with anti-inflammatory properties.
Dexamethasone: Another corticosteroid used for its potent anti-inflammatory and immunosuppressant effects.
Betamethasone: Similar to dexamethasone, used in various inflammatory and autoimmune conditions.
Uniqueness
16alpha,17-Epoxypregna-4,9(11)-diene-3,20-dione is unique due to its specific structural features, such as the epoxide ring and the positions of the double bonds. These structural differences can result in distinct biological activities and therapeutic potentials compared to other similar compounds.
特性
CAS番号 |
94088-90-1 |
|---|---|
分子式 |
C21H26O3 |
分子量 |
326.4 g/mol |
IUPAC名 |
(1S,2S,4R,6S,7S,11S)-6-acetyl-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-9,15-dien-14-one |
InChI |
InChI=1S/C21H26O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h7,10,15,17-18H,4-6,8-9,11H2,1-3H3/t15-,17+,18-,19+,20+,21-/m1/s1 |
InChIキー |
IPXGZQHGJWTQTD-UERYMFTHSA-N |
SMILES |
CC(=O)C12C(O1)CC3C2(CC=C4C3CCC5=CC(=O)CCC54C)C |
異性体SMILES |
CC(=O)[C@]12[C@H](O1)C[C@@H]3[C@@]2(CC=C4[C@H]3CCC5=CC(=O)CC[C@@]54C)C |
正規SMILES |
CC(=O)C12C(O1)CC3C2(CC=C4C3CCC5=CC(=O)CCC54C)C |
同義語 |
(16α)-16,17-Epoxypregna-4,9(11)-diene-3,20-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4S)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone](/img/structure/B1141689.png)



![4-Methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1141708.png)
